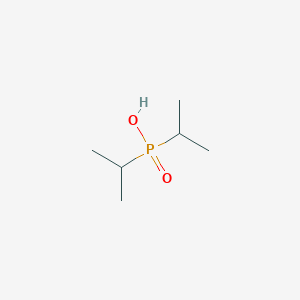
Diisopropylphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylphosphinic acid is an organophosphorus compound with the chemical formula (C6H15O2P). It is characterized by the presence of two isopropyl groups attached to a phosphinic acid moiety. This compound is known for its tetrahedral molecular structure and is typically a colorless, viscous liquid at room temperature. This compound is used in various chemical processes and has significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diisopropylphosphinic acid can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with isopropanol. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(CH}_3\text{)_2CHOH} \rightarrow \text{(CH}_3\text{)_2CHOP(O)H} + 3 \text{HCl} ] This reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete conversion.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of diisopropylphosphonate esters. This process involves the use of concentrated hydrochloric acid (HCl) under reflux conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: Diisopropylphosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diisopropylphosphonic acid.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Diisopropylphosphonic acid.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Diisopropylphosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: It serves as a precursor for the synthesis of biologically active phosphinic acid derivatives.
Medicine: Phosphinic acid derivatives are explored for their potential as enzyme inhibitors and therapeutic agents.
Wirkmechanismus
The mechanism of action of diisopropylphosphinic acid involves its ability to form strong bonds with metal ions and other electrophilic centers. This property makes it an effective ligand in coordination complexes. In biological systems, phosphinic acid derivatives can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the active site and preventing substrate binding .
Vergleich Mit ähnlichen Verbindungen
Diisopropylphosphite: Similar in structure but contains a phosphite group instead of a phosphinic acid group.
Diisopropylphosphate: Contains a phosphate group and is known for its role as an acetylcholinesterase inhibitor.
Diphenylphosphinic acid: Another phosphinic acid derivative with different substituents.
Uniqueness: Diisopropylphosphinic acid is unique due to its specific combination of isopropyl groups and phosphinic acid moiety, which imparts distinct chemical reactivity and coordination properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C6H15O2P |
|---|---|
Molekulargewicht |
150.16 g/mol |
IUPAC-Name |
di(propan-2-yl)phosphinic acid |
InChI |
InChI=1S/C6H15O2P/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3,(H,7,8) |
InChI-Schlüssel |
UHHOEOSKGDFVPB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)P(=O)(C(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




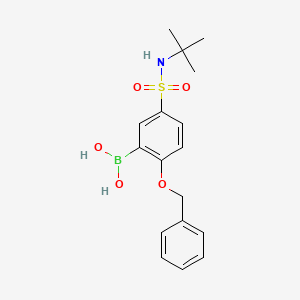
![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)


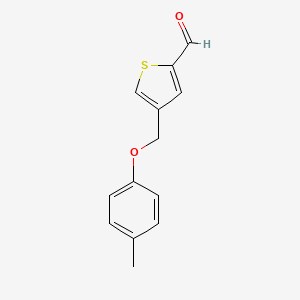
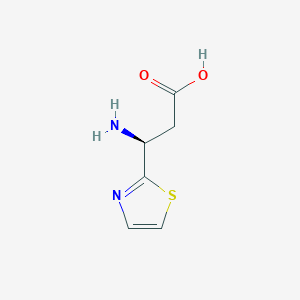
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)


![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
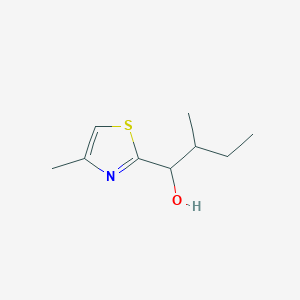
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
